1-Propanol, 2-amino-3-(methylthio)-, (S)- can be sourced through both natural and synthetic pathways. It is classified as an amino alcohol, which are compounds containing both an alcohol (-OH) and an amine (-NH2) functional group. The specific stereochemistry of this compound, indicated by the (S) designation, suggests that it has a specific spatial arrangement that can influence its reactivity and interaction with biological systems.
The synthesis of 1-Propanol, 2-amino-3-(methylthio)-, (S)- typically involves several methods that can include:
A notable synthetic route involves the reaction of (S)-2-amino-1-propanol with methylthiol under acidic conditions. This method can yield high purity products while maintaining the desired stereochemistry .
The molecular structure of 1-Propanol, 2-amino-3-(methylthio)-, (S)- can be detailed as follows:
The three-dimensional arrangement of these groups contributes to its chiral nature, which is essential for its biological activity.
1-Propanol, 2-amino-3-(methylthio)-, (S)- participates in various chemical reactions:
These reactions are influenced by factors such as solvent choice and temperature .
The mechanism of action for 1-Propanol, 2-amino-3-(methylthio)-, (S)- primarily revolves around its interaction with biological targets:
Studies have shown that compounds with similar structures can exhibit significant biological activities such as anti-inflammatory or analgesic effects .
The physical and chemical properties of 1-Propanol, 2-amino-3-(methylthio)-, (S)- include:
These properties are crucial for determining its behavior in various applications .
1-Propanol, 2-amino-3-(methylthio)-, (S)- has several scientific applications:
Its versatility makes it a valuable compound in both industrial and laboratory settings .
The biosynthesis of (S)-2-amino-3-(methylthio)-1-propanol [(S)-3-Met] occurs primarily through the Ehrlich pathway, an evolutionary conserved metabolic route in microorganisms that converts L-methionine into aroma-active sulfur compounds. This pathway involves three sequential enzymatic steps: transamination, decarboxylation, and reduction. Initially, transaminases (e.g., ARO8, ARO9 in Saccharomyces cerevisiae) convert L-methionine into 4-methylthio-2-oxobutanoate (KMBA) by transferring the amino group to an α-keto acid acceptor [1] [6]. The KMBA intermediate then undergoes decarboxylation via specific decarboxylases (e.g., pyruvate decarboxylase isoforms) to form 3-(methylthio)propanal (methional). Finally, stereoselective alcohol dehydrogenases (ADHs) reduce methional to (S)-3-Met, with the S-enantiomer predominating in microbial systems due to the chiral specificity of these reductases [1] [10].
Metabolic engineering strategies have significantly enhanced flux through this pathway:
Table 1: Key Enzymes in the Biosynthetic Pathway of (S)-3-Met
Enzyme Class | Gene Examples | Function | Engineering Impact |
---|---|---|---|
Transaminase | ARO8, ARO9 | Converts L-Met to 4-methylthio-2-oxobutanoate | 300% increase in pathway flux |
Decarboxylase | ARO10 | Forms 3-(methylthio)propanal | Synergistic boost with transaminases |
Alcohol Dehydrogenase | ADH1-7 isoforms | Reduces aldehyde to (S)-3-Met | 85% yield increase with cofactor engineering |
Acetyltransferase | ATF1 | Diverts (S)-3-Met to acetate ester | Enhanced flavor complexity in co-expression |
Additionally, branch pathway disruption through knockout of BAT2 (encoding a branched-chain amino acid transaminase) minimized competitive L-methionine catabolism, directing 92% of the substrate toward (S)-3-Met synthesis in engineered S. cerevisiae Y03401 [5]. These modifications have achieved remarkable titers, such as 3.66 g/L in optimized S. cerevisiae strains – a 180% increase over wild-type yields [5].
S-Adenosylmethionine (SAM) serves as the primary methyl donor in the biosynthesis of (S)-3-Met precursors, with SAM-dependent methyltransferases (MTases) playing pivotal roles in configuring the compound's chiral center. These enzymes facilitate the methylthio group transfer essential for L-methionine biosynthesis, which directly feeds into the Ehrlich pathway. In Agrobacterium tumefaciens, the phospholipid N-methyltransferase PmtA exemplifies this mechanism, utilizing SAM to methylate phosphatidylethanolamine, thereby generating SAM-derived methyl groups for methionine salvage [4] [8]. The catalytic efficiency of MTases is governed by conserved SAM-binding motifs (e.g., E/D-X-G-X-G-X-G in motif I and acidic residues in motif II), with mutagenesis studies confirming that residues E58, G60, G62, and E84 in PmtA are critical for SAM binding (Km = 4–215 μM) [4].
Cofactor engineering approaches have optimized SAM availability:
Table 2: MAT Isozymes and Their Kinetic Properties in SAM Synthesis
MAT Isozyme | Gene | Tissue Expression | Km for Methionine (μM) | SAM Inhibition |
---|---|---|---|---|
MAT I | MAT1A | Adult liver | 23–1,000 | Moderate (IC₅₀ = 400 μM) |
MAT II | MAT2A | Extrahepatic, fetal | 4–10 | Strong (IC₅₀ = 60 μM) |
MAT III | MAT1A | Adult liver | 215–7,000 | Activated (8x at 500 μM) |
These strategies enabled hyperproducing microbial systems, such as Saccharomycopsis fibuligera Y1402, which achieved (S)-3-Met titers of 342.07 mg/g in tobacco-based fermentations under optimized conditions (2.4 g/L ammonium sulfate, 3.1 g/L L-methionine, 145 h incubation) [2]. Similarly, Hyphopichia burtonii YHM-G produced 3.16 g/L of (S)-3-Met when supplemented with SAM precursors (6 g/L L-methionine, 0.9 g/L yeast extract) [10].
Enantiomeric purity of (S)-3-Met is critical for its flavor properties, with the S-configuration imparting distinct cauliflower-like, meaty, and savory notes at thresholds of 1–3 ppm. Microbial systems exhibit pronounced stereoselectivity due to chiral-specific enzymes in the Ehrlich pathway. In S. cerevisiae, the S-enantiomer predominates (>98% ee) due to the concerted action of ARO10 decarboxylase and NADPH-dependent ADHs, which possess stereospecific binding pockets favoring pro-S hydride transfer to methional [5] [10]. This selectivity is conserved across yeast genera, including Kluyveromyces lactis and Hyphopichia burtonii, but varies in bacteria due to divergent redox enzymes [10] [14].
Metabolic networks further enhance enantiopurity through:
Table 3: Stereoselectivity of (S)-3-Met Production in Microbial Systems
Microorganism | Enantiomeric Excess (% ee) | Key Stereoselective Enzyme | Optimal Titer |
---|---|---|---|
Saccharomyces cerevisiae Y03401 | >98% | ARO10 decarboxylase | 3.66 g/L |
Hyphopichia burtonii YHM-G | 95% | NADPH-ADH | 3.16 g/L |
Saccharomycopsis fibuligera Y1402 | 93% | Methionine aminotransferase | 342.07 mg/g |
Bacillus-Lactobacillus-Yeast consortium | 97% | Coordinated pathway enzymes | 0.45 g/L |
Transcriptomic analyses of synthetic consortia reveal that S-enantiomer selectivity is reinforced through division of labor: Bacillus spp. hydrolyze proteins to amino acids, Lactobacilli regenerate methionine via methyl cycling, and yeasts convert methionine to (S)-3-Met [7]. This spatial separation prevents inhibitory cross-talk (e.g., organic acid-mediated growth suppression) while maintaining pathway flux toward the S-enantiomer. Consequently, consortia achieve enhanced ee and titers (0.45 g/L vs. 0.17 g/L in monoculture) despite lower absolute yields than optimized yeast strains [7] [10].
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